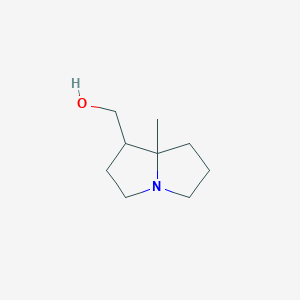

(8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

(8-methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol |

InChI |

InChI=1S/C9H17NO/c1-9-4-2-5-10(9)6-3-8(9)7-11/h8,11H,2-7H2,1H3 |

InChI Key |

KDWFUGKJMBFGJL-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCN1CCC2CO |

Origin of Product |

United States |

Biological Activity

(8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol is a compound with significant potential in various biological applications. Its structure suggests a unique interaction with biological systems, making it a subject of interest in pharmacology and organic chemistry. This article explores the biological activity of this compound based on available research findings.

- IUPAC Name: (tetrahydro-1h-pyrrolizin-7a(5h)-yl)methanol

- Molecular Formula: C8H15NO

- Molecular Weight: 141.21 g/mol

- CAS Number: 78449-72-6

Biological Activity Overview

Research into the biological activity of (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol has primarily focused on its potential as an antimicrobial and antioxidant agent. The following sections detail specific findings from various studies.

Antimicrobial Activity

A study highlighted the antimicrobial properties of methanolic extracts containing similar pyrrolizidine structures. The extracts exhibited significant activity against various pathogens, suggesting that compounds like (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol may contribute to this effect due to their structural similarities .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methanolic Extract (related structure) | Helicobacter pylori | 0.125 - 0.25 mg/mL |

| (8-Methyl-1,2,3,5,6,7-Hexahydropyrrolizin) | Staphylococcus aureus | TBD |

| (8-Methyl-1,2,3,5,6,7-Hexahydropyrrolizin) | Escherichia coli | TBD |

Antioxidant Activity

The antioxidant potential of compounds similar to (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol has been evaluated using various assays. These studies indicate that such compounds can scavenge free radicals effectively.

Table 2: Antioxidant Activity Assessment

| Method | Result (mg GAE/g) |

|---|---|

| DPPH Assay | 19.78 ± 0.12 |

| FRAP Assay | 5.07 ± 0.18 mmol Fe²⁺/g |

Case Studies and Research Findings

Recent studies have provided insights into the broader implications of compounds related to (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin). For instance:

- Case Study on Methanol Poisoning : A study on methanol poisoning revealed that compounds like methanol can lead to severe metabolic acidosis and organ failure. Understanding the metabolism of such compounds is crucial for developing antidotes and therapeutic interventions .

- Research on Pyrrolizidine Alkaloids : Research has shown that pyrrolizidine alkaloids can exhibit both beneficial and toxic effects depending on their structure and dosage. This highlights the importance of studying specific derivatives like (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin) for their therapeutic potential while monitoring safety profiles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can be synthesized and evaluated for their in vitro antimicrobial activities. For instance, derivatives have been tested against various bacterial strains and found to possess varying degrees of effectiveness .

Antimycobacterial Properties

Recent studies have highlighted the potential of (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol as an antimycobacterial agent. Compounds containing similar structural features were synthesized and tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Interaction Studies

Understanding how (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Interaction studies often utilize computational models alongside experimental assays to predict and confirm interactions with proteins and nucleic acids. Such studies are vital for developing new therapeutic agents targeting specific biological pathways.

Potential Biological Activities

The compound's unique structure contributes to its predicted biological activity spectrum. It may exhibit neuroprotective effects and influence various signaling pathways due to its interaction with receptors involved in neurotransmission and inflammation .

Chemical Reactivity and Synthesis

The synthesis of (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol can be achieved through several methods involving multi-step reactions. Its chemical reactivity allows it to serve as a building block for more complex organic compounds used in material science applications .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpyrrolidine | Pyrrolidine ring; methyl substituent | Antimicrobial |

| 2-Hydroxypyrrolidine | Hydroxyl group on pyrrolidine | Antioxidant |

| 8-Methylpyrrolizine | Methyl on pyrrolizine; lacks hydroxymethyl | Cytotoxic |

| (S)-Pyrrolidine | Simple pyrrolidine structure | Neuroprotective |

The unique combination of the methyl and hydroxymethyl groups in (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol may enhance its solubility and reactivity compared to these similar compounds .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol with key analogs, highlighting substituent effects:

Key Observations

Fluorinated Analogs: Fluorine at position 2 (e.g., [(2R,8S)-2-fluoro-...]methanol hydrochloride) increases electronegativity and metabolic stability. The hydrochloride salt improves aqueous solubility, making it suitable for in vivo studies . The fluorinated analog has a molecular weight of 195.67 g/mol, significantly higher than the target compound due to the HCl salt.

Silyl-Protected Derivatives: Compounds like [3-[[tert-butyl(dimethyl)silyl]oxymethyl]-...]methanol feature bulky silyl groups, which protect hydroxyl moieties during synthesis. This modification reduces polarity and improves stability under basic conditions .

Stereochemical Variations: The cis-3-methyl analog ([cis-3-methyl-...]methanol) demonstrates how substituent position affects ring conformation and interaction with biological targets .

Preparation Methods

Cyclization of Amino Alcohol Precursors

- Method: Intramolecular cyclization of amino alcohols or amino halides to form the bicyclic pyrrolizine ring.

- Details: Starting from linear precursors containing an amino group and a suitable leaving group (e.g., halide or tosylate), intramolecular nucleophilic substitution leads to ring closure forming the bicyclic system. The hydroxymethyl group can be introduced either before or after cyclization depending on the precursor design.

- Research Findings: This approach is favored for its straightforwardness and ability to control stereochemistry at the ring junction.

Reductive Amination and Subsequent Cyclization

- Method: Reductive amination of cyclic ketones or aldehydes with amines followed by ring closure.

- Details: A cyclic aldehyde or ketone is reacted with an amine to form an imine intermediate, which is then reduced to the corresponding amine. Subsequent intramolecular cyclization forms the hexahydropyrrolizine core. Hydroxymethylation can be achieved by using formaldehyde or related reagents in the reductive amination step.

- Advantages: This method allows for the introduction of substituents at the nitrogen and adjacent carbons with stereochemical control.

- Limitations: Requires careful control of reaction conditions to avoid over-reduction or side reactions.

Nucleophilic Substitution on Preformed Pyrrolizine Rings

- Method: Functionalization of preformed hexahydropyrrolizine rings by nucleophilic substitution to introduce the hydroxymethyl group.

- Details: The pyrrolizine ring is first synthesized, then subjected to substitution reactions using reagents such as formaldehyde or chloromethyl derivatives to install the hydroxymethyl substituent at the nitrogen-bearing carbon.

- Research Data: This method is useful for late-stage functionalization and diversification of the pyrrolizine scaffold.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The intramolecular cyclization approach is the most commonly reported method for synthesizing hexahydropyrrolizine derivatives, including (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol, due to its efficiency and ability to produce high-purity products.

Stereochemical control is critical in these syntheses, as the bicyclic system has multiple chiral centers. Use of chiral starting materials or chiral catalysts can influence the stereochemical outcome.

The hydroxymethyl group introduction is often achieved by reaction with formaldehyde or related electrophiles, either during the ring formation or as a separate step after the bicyclic core is constructed.

Purification typically involves distillation or chromatography, with reported purities of 97% or higher for research-grade materials.

Storage and handling require standard precautions for amine alcohols, with the compound typically stored at room temperature and protected from moisture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.